molecular formula C17H11ClF3N3O2S B3537419 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3537419
M. Wt: 413.8 g/mol
InChI Key: UONCNQPGYFHELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-chloro-5-(trifluoromethyl)phenyl group attached to an acetamide scaffold, which is further linked via a sulfanyl bridge to a 5-phenyl-1,3,4-oxadiazole ring. The phenyl-substituted oxadiazole core contributes to π-π stacking interactions, while the sulfanyl group may improve solubility and redox properties .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S/c18-12-7-6-11(17(19,20)21)8-13(12)22-14(25)9-27-16-24-23-15(26-16)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONCNQPGYFHELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carbon disulfide, followed by the introduction of the phenyl and chlorinated phenyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the oxadiazole intermediate with the chlorinated phenyl acetamide under controlled conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

5-(4-Chlorophenyl)-1,3,4-oxadiazole Derivatives

describes derivatives where the oxadiazole phenyl group is replaced with 4-chlorophenyl. These compounds demonstrated notable antimicrobial activity, with 6f and 6o showing potency against microbial strains. The chloro substituent increases lipophilicity and may enhance membrane penetration compared to the parent phenyl group. However, cytotoxicity was observed in derivatives 6g and 6j, highlighting the importance of substituent positioning .

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole Derivatives

In , methoxy groups on the oxadiazole phenyl ring (e.g., 3,4,5-trimethoxyphenyl) improved antibacterial and antifungal activities. The electron-donating methoxy groups likely enhance solubility and hydrogen bonding, though they may reduce metabolic stability compared to the CF₃ group in the target compound .

Heterocycle Replacement: Oxadiazole vs. Thiadiazole/Triazole

Thiadiazole-Based Analogs

and highlight compounds where oxadiazole is replaced with thiadiazole. The thiadiazole’s sulfur atom may alter electronic properties and bioavailability .

Triazole-Based Analogs

describes a triazole derivative with pyridinyl and methylphenyl substituents. The pyridine ring introduces basic nitrogen, which could enhance solubility and receptor interactions. Such substitutions may offer broader pharmacological profiles but require balancing with metabolic considerations .

Substituent Effects on the Acetamide Moiety

Mesityl (2,4,6-Trimethylphenyl) Substitution

’s compound features a mesityl group on the acetamide nitrogen. This contrasts with the target compound’s chloro-CF₃-phenyl group, which balances lipophilicity and electronic effects .

Fluorophenyl and Methoxybenzyl Modifications

and include analogs with fluorophenyl or methoxybenzyl groups. Fluorine’s electronegativity can enhance binding via dipole interactions, while methoxy groups improve solubility but may reduce metabolic resistance compared to CF₃ .

Physicochemical and Structural Comparison Table

Compound Structure Heterocycle Key Substituents Biological Activity Key Findings References
Target Compound 1,3,4-Oxadiazole Phenyl, CF₃ Under investigation Enhanced metabolic stability
5-(4-Chlorophenyl)-oxadiazole derivative 1,3,4-Oxadiazole 4-Cl-Ph Antimicrobial Potent activity (6f, 6o)
5-(3,4,5-Trimethoxyphenyl)-oxadiazole derivative 1,3,4-Oxadiazole 3,4,5-OMe-Ph Antibacterial, Antifungal Improved solubility
5-Amino-thiadiazole derivative 1,3,4-Thiadiazole NH₂ Not reported Lower molar mass
Mesityl-thiadiazole derivative 1,3,4-Thiadiazole 4-Cl-PhCH₂, Mesityl Not reported High lipophilicity

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClF3N2OSC_{17}H_{15}ClF_3N_2OS with a molecular weight of approximately 385.83 g/mol. The structure includes a chloro-substituted phenyl group and a sulfanyl-linked oxadiazole ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer potential. The mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) . A study highlighted that 1,3,4-oxadiazole derivatives can effectively inhibit telomerase activity, which is crucial for cancer cell immortality .

Table 1: Summary of Anticancer Activity Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound AThymidylate Synthase10
Compound BHDAC15
Compound CTelomerase5

Antimicrobial Activity

The compound's oxadiazole component also shows promising antimicrobial properties. Studies have demonstrated that several oxadiazole derivatives possess antibacterial and antifungal activities. For instance, compounds containing the oxadiazole ring have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DE. coli8
Compound ES. aureus16
Compound FC. albicans32

Anticonvulsant Activity

The anticonvulsant activity of related compounds has been explored in various studies. One study indicated that certain derivatives showed protective effects against seizures in animal models, particularly in the maximal electroshock (MES) test . The presence of specific substituents on the anilide moiety was found to correlate with enhanced anticonvulsant efficacy.

Table 3: Anticonvulsant Activity Findings

CompoundDose (mg/kg)Protection Rate (%) at 0.5hReference
Compound G10075
Compound H30050

Case Studies

Several case studies have focused on the synthesis and evaluation of biological activities of oxadiazole derivatives similar to this compound. For example:

  • Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and screened for their ability to inhibit cancer cell growth in vitro. Results indicated that specific substitutions significantly enhanced cytotoxicity against breast cancer cell lines.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of oxadiazole derivatives against multidrug-resistant strains of bacteria. The findings revealed that certain compounds exhibited potent activity comparable to standard antibiotics.

Q & A

Q. Why do computational predictions of binding affinity sometimes mismatch experimental results?

  • Factors :
  • Conformational Flexibility : Use molecular dynamics (MD) simulations to account for protein-ligand dynamics .
  • Solvent Effects : Include explicit water molecules in docking simulations (e.g., AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.